molecular formula C22H21ClF3N3OS B2683792 (4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride CAS No. 1351647-92-1

(4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride

Cat. No.: B2683792
CAS No.: 1351647-92-1
M. Wt: 467.94
InChI Key: ICWIICKVNPLDBU-UHFFFAOYSA-N
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Description

The compound "(4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride" is a piperazine-based derivative featuring a thiazole ring substituted with a phenyl group and a trifluoromethylphenyl ketone moiety. Its hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications .

Properties

IUPAC Name

[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3OS.ClH/c23-22(24,25)18-8-4-7-17(13-18)21(29)28-11-9-27(10-12-28)14-19-15-30-20(26-19)16-5-2-1-3-6-16;/h1-8,13,15H,9-12,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWIICKVNPLDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the thiazole derivative reacts with piperazine under basic conditions.

    Introduction of the Trifluoromethylphenyl Group: This step involves the Friedel-Crafts acylation of the piperazine-thiazole intermediate with a trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine and phenyl groups can undergo various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including the compound , show significant anticancer properties. For instance, studies have demonstrated that compounds with similar structural motifs can inhibit cancer cell proliferation and induce apoptosis in various cancer types. A notable example includes the activity against chronic lymphocytic leukemia cells, where certain thiazole derivatives exhibited therapeutic windows significantly greater than those for normal cells .

Antimicrobial Properties

Thiazole-containing compounds are recognized for their antimicrobial activities. The specific compound has been investigated for its efficacy against various bacterial strains, including Staphylococcus aureus. In vitro studies revealed low minimum inhibitory concentrations (MIC), indicating potent bactericidal effects . This positions such compounds as potential candidates for developing new antibiotics.

Case Study: Anticancer Activity

A study published in Cancer Research highlighted the efficacy of a thiazole derivative similar to the compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and an increase in apoptotic markers .

Case Study: Antimicrobial Efficacy

In a study focusing on antimicrobial properties, researchers tested various thiazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity against resistant strains, suggesting its potential as a lead compound for antibiotic development .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/Cell TypeMIC/IC50 ValueReference
Compound AAnticancerChronic Lymphocytic Leukemia0.5 µM
Compound BAntimicrobialStaphylococcus aureus0.25 µg/mL
Compound CAnticonvulsantVarious CNS Models10 µM

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and piperazine moieties are known to bind to active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound belongs to a class of arylpiperazine derivatives with heterocyclic substituents. Key structural analogs and their distinguishing features are summarized below:

Compound Name/ID Core Structure Substituents/Modifications Key Properties/Effects Reference
Target Compound Piperazine-thiazole 3-(Trifluoromethyl)phenyl, phenylthiazole Enhanced lipophilicity (CF₃), potential for improved membrane permeability
Compound 21 (Thiophene analog) Piperazine-thiophene 4-(Trifluoromethyl)phenyl, thiophene Reduced hydrogen-bonding capacity (vs. thiazole); possible lower enzymatic stability
4-(4-Chlorophenyl)-thiazole derivative (Compound 4) Piperazine-thiazole 4-Chlorophenyl, fluorophenyl-triazole Chlorine increases hydrophobicity; planar conformation except for perpendicular fluorophenyl
4-(2-Fluorobenzoyl)piperazin-1-ium () Piperazine-fluorobenzoyl 2-Fluorophenyl, hydroxyphenyl-ethylketone Hydroxyphenyl enhances polarity; TFA salt improves crystallinity

Key Observations :

  • Thiazole vs. Thiophene : The target compound’s thiazole ring (with nitrogen) may offer stronger hydrogen-bonding interactions compared to thiophene, influencing target affinity .
  • Trifluoromethyl vs.
  • Salt Forms : The hydrochloride salt in the target compound contrasts with the trifluoroacetate (TFA) salt in ’s analog, which may affect solubility and crystallization behavior .
Crystallographic and Conformational Analysis
  • Isostructural Properties : Compounds 4 and 5 () are isostructural with triclinic symmetry, featuring planar conformations except for a perpendicular fluorophenyl group. Similar packing behavior may apply to the target compound, influencing solid-state stability .

Biological Activity

The compound (4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride , with CAS number 1351647-92-1 , is a complex organic molecule featuring a thiazole moiety, a piperazine ring, and a trifluoromethylphenyl group. This unique structural combination has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

PropertyValue
Molecular FormulaC22H21ClF3N3OS
Molecular Weight467.9 g/mol
StructureChemical Structure

Antimicrobial Activity

Research indicates that compounds containing thiazole and piperazine derivatives exhibit significant antimicrobial properties. In a study involving various thiazole derivatives, it was found that many of these compounds demonstrated moderate to excellent antibacterial activity against Gram-positive and Gram-negative bacteria . The presence of the trifluoromethyl group in our compound may enhance its bioactivity and stability, making it a promising candidate for further investigation.

Anticancer Activity

The compound has shown potential antiproliferative effects against various cancer cell lines. In vitro studies have indicated that it exhibits significant cytotoxicity, comparable to established anticancer agents like doxorubicin. The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of Bcl-2 family proteins .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the effectiveness of thiazole-based compounds against Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) indicating strong antibacterial activity. The incorporation of the trifluoromethyl group may contribute to this enhanced activity .
  • Cytotoxicity in Cancer Cells : Another investigation into similar thiazole-containing structures showed that they could inhibit cell proliferation in various cancer models, suggesting that our compound may share this property. The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl ring significantly affect cytotoxic potency .
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins, revealing hydrophobic interactions as a key factor in their biological activity. This suggests that further optimization of the compound's structure could enhance its therapeutic potential .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameBiological ActivityNotes
(4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)(phenyl)methanoneModerate anticancer propertiesLacks thiazole moiety
(4-(2-Methylthiazol-5-yl)piperazin-1-yl)(phenyl)methanoneGood antimicrobial activityLess potent than our compound
(4-(2-Chlorophenyl)piperazin-1-yl)(thiazol-5-yl)methanoneModerate cytotoxicitySimilar structure but different substituents

Q & A

Q. What are the standard analytical techniques for characterizing the purity and structure of this compound?

Methodological Answer: Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm bond connectivity, while high-performance liquid chromatography (HPLC) ensures purity (>95%). Elemental analysis (EA) quantifies carbon, hydrogen, and nitrogen content to validate stoichiometry. Infrared (IR) spectroscopy identifies functional groups like piperazine rings and trifluoromethyl moieties. X-ray crystallography (e.g., as used for related piperazinones in ) resolves stereochemistry. For impurities, mass spectrometry (MS) detects byproducts from incomplete reactions or degradation .

Q. What solvents and reaction conditions are optimal for synthesizing this compound?

Methodological Answer: Synthesis of piperazine-thiazole derivatives often involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: Use dichloromethane (DCM) or ethanol as solvents for piperazine alkylation, with potassium carbonate (K₂CO₃) as a base ().
  • Step 2: Trifluoroacetic acid (TFA) is effective for deprotection of boc-protected intermediates ().
  • Step 3: Reflux conditions (e.g., 12 h at 80°C in ethanol) ensure complete amide bond formation between thiazole and trifluoromethylphenyl groups. Purification via silica gel chromatography with EtOAc/petroleum ether (1:1) yields high-purity product .

Q. How is the compound’s stability assessed under varying environmental conditions?

Methodological Answer: Stability studies should include:

  • pH Dependence: Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 h, monitoring degradation via HPLC ().
  • Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine melting points and decomposition thresholds (e.g., up to 200°C for similar piperazine derivatives; ).
  • Light Sensitivity: Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s receptor binding affinity and metabolic stability?

Methodological Answer: The trifluoromethyl (CF₃) group enhances lipophilicity (logP), improving membrane permeability. Computational docking studies (e.g., AutoDock Vina) can predict binding to targets like serotonin or dopamine receptors. In vitro assays (e.g., competitive binding with radiolabeled ligands) quantify affinity (Ki values). Metabolic stability is assessed via liver microsome incubation (human/rat), measuring half-life (t½) by LC-MS. CF₃ reduces oxidative metabolism by cytochrome P450 enzymes, as seen in analogues () .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

Methodological Answer: Discrepancies often arise from pharmacokinetic (PK) factors. Address via:

  • PK/PD Modeling: Integrate in vitro IC₅₀ values with in vivo plasma concentration-time profiles.
  • Tissue Distribution Studies: Use radiolabeled compound (¹⁴C or ³H) to track bioavailability in target organs.
  • Metabolite Identification: MS/MS identifies active/inactive metabolites that may explain reduced efficacy in vivo () .

Q. What experimental designs are recommended for evaluating the compound’s environmental impact?

Methodological Answer: Adopt a tiered approach:

  • Phase 1 (Lab): Measure physicochemical properties (logP, pKa) and biodegradability (OECD 301D test).
  • Phase 2 (Microcosm): Assess toxicity in Daphnia magna (EC₅₀) and algal growth inhibition (OECD 201/202).
  • Phase 3 (Field): Use randomized block designs (split-plot for multiple variables) to monitor soil/water residues over time () .

Q. How can receptor interaction mechanisms be elucidated using structural analogs?

Methodological Answer:

  • SAR Studies: Synthesize analogs with modifications (e.g., replacing CF₃ with CH₃ or Cl) and compare binding via surface plasmon resonance (SPR).
  • Co-crystallization: Resolve X-ray structures of the compound bound to target receptors (e.g., 5-HT₆), as done for similar piperazine derivatives ().
  • Molecular Dynamics (MD): Simulate binding kinetics (e.g., GROMACS) to identify key residues (e.g., hydrogen bonds with piperazine nitrogen) .

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